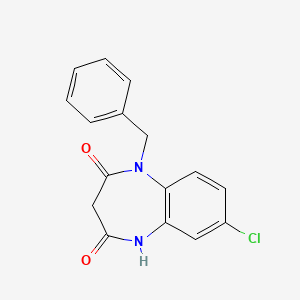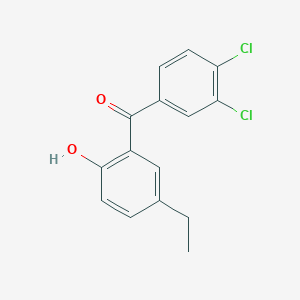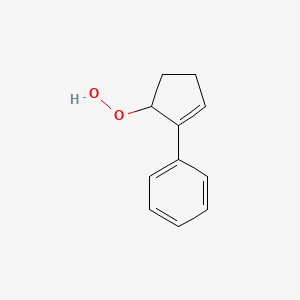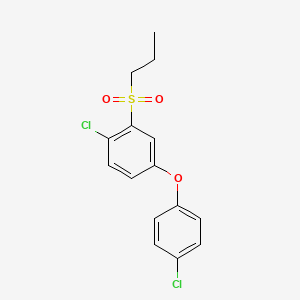![molecular formula C26H33NO4 B14585647 Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester CAS No. 61580-32-3](/img/structure/B14585647.png)
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the benzoic acid moiety is linked to a decyl ester group through a 2-[(1,3-dioxo-3-phenylpropyl)amino] substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester typically involves the esterification of benzoic acid with decanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmaceutical intermediate.
Industry: The compound can be used in the formulation of various industrial products, including coatings, adhesives, and plasticizers.
作用機序
The mechanism of action of benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and decanol, which may exert their effects through different mechanisms. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester: Similar in structure but with a heptyl ester group instead of a decyl ester group.
3-Phenylpropyl benzoate: A related compound with a phenylpropyl group instead of the 2-[(1,3-dioxo-3-phenylpropyl)amino] substituent.
Uniqueness
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester is unique due to its specific ester group and the presence of the 2-[(1,3-dioxo-3-phenylpropyl)amino] substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
61580-32-3 |
|---|---|
分子式 |
C26H33NO4 |
分子量 |
423.5 g/mol |
IUPAC名 |
decyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-14-19-31-26(30)22-17-12-13-18-23(22)27-25(29)20-24(28)21-15-10-9-11-16-21/h9-13,15-18H,2-8,14,19-20H2,1H3,(H,27,29) |
InChIキー |
FPTBRSXBLBMEJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)






![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)





